2-Methyl-1,3-dithiolane
Overview
Description
2-Methyl-1,3-dithiolane is a chemical compound with the molecular formula C4H8S2 . It is also known by other names such as 1,3-Dithiolane, 2-methyl-, 2-Methyl-1,3-dithiacyclopentane, and Acetaldehyde ethylene thioacetal .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,3-dithiolane consists of a five-membered ring containing two sulfur atoms and three carbon atoms. One of the carbon atoms is substituted with a methyl group .Physical And Chemical Properties Analysis
2-Methyl-1,3-dithiolane is a liquid with a light yellow appearance . Its molecular weight is 120.24 . The compound’s SMILES string is CC1SCCS1 and its InChI key is CARJCVDELAMAEJ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Applications in Flavoring
- Synthesis of Spice Compounds: 2-Methyl-1,3-dithiolane derivatives, such as 2-(3-nitro-4-methoxyformyl)-aryl-1,3-dithiolanes, have been synthesized for use as spice compounds. These derivatives exhibit a sweet spice of grease and meat, highlighting their potential in flavoring applications (Wang Ting-ting, 2010).
Chemical Synthesis and Modifications
- Method for Introducing 1,3-Dithiolan-2-yl Group: A method for introducing the 1,3-dithiolan-2-yl group into active methylene compounds has been investigated, showing the versatility of 2-methyl-1,3-dithiolane in chemical synthesis (S. Tanimoto et al., 1978).
- Gas-Phase Conformations: A study on the gas-phase conformations of 2-methyl-1,3-dithiolane using microwave spectroscopy provided insights into its structural behavior, useful in various chemical applications (Vinh D. Van et al., 2018).
Material Science and Polymers
- Dynamic, Covalent Materials: Dithiolane-containing polymers have been explored for their self-assembly and gelation behavior. These polymers show potential in creating responsive and dynamic networks, useful in material design (Xiangyi Zhang & R. Waymouth, 2017).
Organic Chemistry and Catalysis
- Hetero-1,3-Dipolar Cycloadditions: Dithiolane-isocyanate imminium methylides, derived from 1,3-dithiolanes, have been utilized in efficient cycloadditions to produce oxazolidine and thiazolidine derivatives (C. Fishwick et al., 1996).
- Stereoselectivity in Oxidation: Research on the stereoselectivity of oxidation of 2-substituted-1,3-dithiolanes like 2-methyl-1,3-dithiolane has provided valuable insights into chemical reaction mechanisms (F. Carey et al., 1981).
Chemical Analysis and Spectroscopy
- Electron Impact Behavior: Studies on the behavior of 2-methyl-1,3-dithiolane under electron impact have contributed to a deeper understanding of its ion structures and reaction pathways, essential in mass spectrometry (K. Pihlaja et al., 1988).
Chemical Synthesis
- Synthesis of 2-Substituted 1,3-Dithiolanes: Research into the synthesis of various 2-substituted 1,3-dithiolanes, including 2-methyl derivatives, has been conducted, demonstrating the compound's utility in producing a range of chemical entities (Tian Hong-yu, 2005).
Safety And Hazards
2-Methyl-1,3-dithiolane is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers One relevant paper discusses the cobalt-catalyzed reaction between 1,3-dithiolanes and Grignard reagents for the efficient synthesis of multi-substituted alkene products . Another paper presents a method for the deprotection of 1,3-dithianes and 1,3-dithiolanes in the solid state to the corresponding parent carbonyl compounds using mercury (II) nitrate trihydrate . A third paper discusses the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers .
properties
IUPAC Name |
2-methyl-1,3-dithiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARJCVDELAMAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063963 | |
Record name | 1,3-Dithiolane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid with a burnt alliaceous odour | |
Record name | 2-Methyl-1,3-dithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
65.00 °C. @ 10.00 mm Hg | |
Record name | 2-Methyl-1,3-dithiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; slightly soluble in fat | |
Record name | 2-Methyl-1,3-dithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.153 (d20/4) | |
Record name | 2-Methyl-1,3-dithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/502/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-1,3-dithiolane | |
CAS RN |
5616-51-3 | |
Record name | 2-Methyl-1,3-dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-1,3-dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616513 | |
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Record name | 5616-51-3 | |
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Record name | 1,3-Dithiolane, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Dithiolane, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-dithiolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.581 | |
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Record name | 2-METHYL-1,3-DITHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O81R0SPR0 | |
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Record name | 2-Methyl-1,3-dithiolane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036179 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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